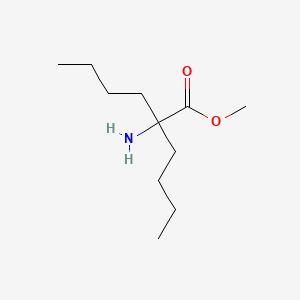
Tetratriacontyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriacontyl hexadecanoate, also known as tetratriacontanyl palmitate, is a fatty acid ester. It is a wax monoester formed from the esterification of tetratriacontanol (a long-chain alcohol) and hexadecanoic acid (palmitic acid). This compound is found in various natural sources, including beeswax and plant cuticles, and is known for its hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetratriacontyl hexadecanoate typically involves the esterification reaction between tetratriacontanol and hexadecanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The general reaction is as follows:
C34H70OH+C16H32O2→C50H100O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also common to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: Tetratriacontyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce tetratriacontanol and hexadecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed for hydrolysis reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Tetratriacontanol and hexadecanoic acid.
Hydrolysis: Tetratriacontanol and hexadecanoic acid
Scientific Research Applications
Tetratriacontyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in the structure and function of biological membranes and cuticles.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic nature
Mechanism of Action
The mechanism of action of tetratriacontyl hexadecanoate primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. Additionally, its ester bond can be hydrolyzed by esterases, releasing tetratriacontanol and hexadecanoic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Tetratriacontanol: A long-chain alcohol that can be esterified to form tetratriacontyl hexadecanoate.
Hexadecanoic Acid (Palmitic Acid): A common fatty acid that forms esters with various alcohols.
Other Wax Monoesters: Compounds such as octacosyl hexadecanoate and hexacosyl hexadecanoate share similar structural features and properties.
Uniqueness: this compound is unique due to its long carbon chain length, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobicity make it particularly useful in applications requiring stable, water-resistant materials .
Properties
CAS No. |
84461-48-3 |
|---|---|
Molecular Formula |
C50H100O2 |
Molecular Weight |
733.3 g/mol |
IUPAC Name |
tetratriacontyl hexadecanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI Key |
RXRMVTCLUMJEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


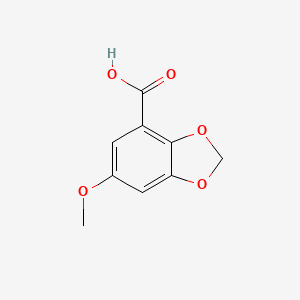
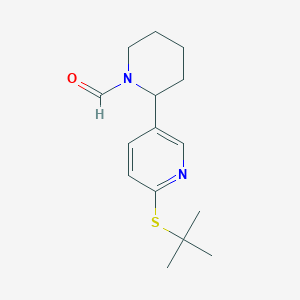
![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13022293.png)
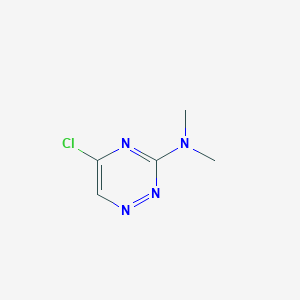
![7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13022310.png)
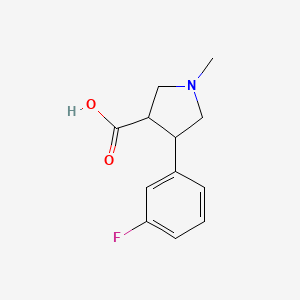
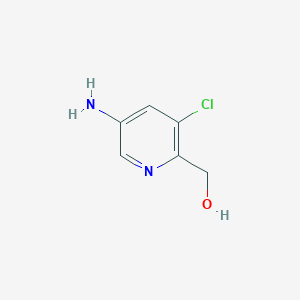
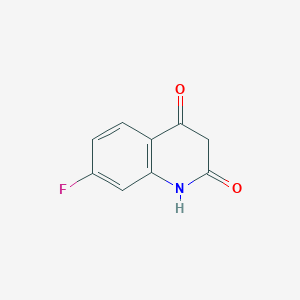
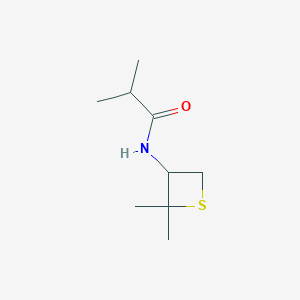
![6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13022334.png)
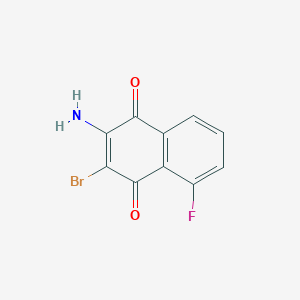
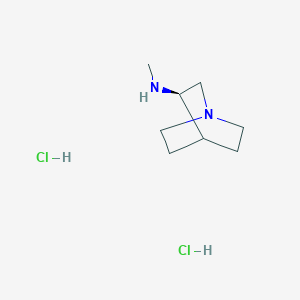
![N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13022349.png)
